molecular formula C8H6N2O3 B1587134 2-Methyl-4-nitrophenyl isocyanate CAS No. 56309-59-2

2-Methyl-4-nitrophenyl isocyanate

Cat. No. B1587134
CAS RN: 56309-59-2
M. Wt: 178.14 g/mol
InChI Key: FZCFUPBIPMLIPI-UHFFFAOYSA-N
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Description



  • 2-Methyl-4-nitrophenyl isocyanate is an organic building block containing an isocyanate group.

  • It has a molecular weight of 178.14 g/mol .

  • The chemical formula is CH₃C₆H₃(NO₂)NCO .





  • Synthesis Analysis



    • Information on the synthesis of this compound is not readily available in the provided sources.





  • Molecular Structure Analysis



    • The molecular structure consists of a methyl group , a nitro group , and an isocyanate group attached to a phenyl ring.





  • Chemical Reactions Analysis



    • Specific chemical reactions involving this compound are not mentioned in the sources.





  • Physical And Chemical Properties Analysis



    • Boiling point: 168°C/23 mmHg (literature value).

    • Melting point: 81-84°C (literature value).




  • Scientific Research Applications

    Application 1: Organic Chemistry

    • Specific Scientific Field : Organic Chemistry .
    • Summary of the Application : “2-Methyl-4-nitrophenyl isocyanate” is an organic building block containing an isocyanate group . It’s used in proteomics research .
    • Results or Outcomes : The outcomes also depend on the specific research context. For example, it has been used in the preparation of a 4-methylphenyl analog of 2-[(2-nitrophenyl)amino]furanone .

    Application 2: Pharmaceutical Intermediates

    • Specific Scientific Field : Pharmaceutical Chemistry .
    • Summary of the Application : “2-Methyl-4-nitrophenyl isocyanate” is used as a pharmaceutical intermediate . It plays a crucial role in the synthesis of various pharmaceutical compounds .
    • Methods of Application or Experimental Procedures : The compound is used in the synthesis of a specific compound named "2-(5-methyl-3,4-diphenyl-1H-pyrrole-2-carbonyl)-N-(4-nitrophenyl)hydrazinecarboxamide" . The exact procedures can vary depending on the specific synthesis process and the desired end product .
    • Results or Outcomes : The outcomes depend on the specific synthesis process and the desired end product. In the case of the synthesis of “2-(5-methyl-3,4-diphenyl-1H-pyrrole-2-carbonyl)-N-(4-nitrophenyl)hydrazinecarboxamide”, the compound serves as a key intermediate .

    Application 3: Synthesis of Specific Compounds

    • Specific Scientific Field : Organic Chemistry .
    • Summary of the Application : “2-Methyl-4-nitrophenyl isocyanate” may be used in the preparation of a specific compound named "2-(5-methyl-3,4-diphenyl-1H-pyrrole-2-carbonyl)-N-(4-nitrophenyl)hydrazinecarboxamide" .
    • Methods of Application or Experimental Procedures : The compound is used in the synthesis of "2-(5-methyl-3,4-diphenyl-1H-pyrrole-2-carbonyl)-N-(4-nitrophenyl)hydrazinecarboxamide" . The exact procedures can vary depending on the specific synthesis process and the desired end product .
    • Results or Outcomes : The outcomes depend on the specific synthesis process and the desired end product. In this case, the compound serves as a key intermediate .

    Safety And Hazards



    • This compound is considered hazardous, with potential effects on the skin, eyes, and respiratory system.

    • Safety precautions include avoiding skin and eye contact, ensuring adequate ventilation, and avoiding dust formation.




  • Future Directions



    • Research on the applications and reactivity of this compound could provide insights into its potential uses.




    Please note that detailed information on synthesis, chemical reactions, and mechanisms would require additional sources beyond the ones provided. For a comprehensive analysis, further research would be necessary. 🌟


    properties

    IUPAC Name

    1-isocyanato-2-methyl-4-nitrobenzene
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H6N2O3/c1-6-4-7(10(12)13)2-3-8(6)9-5-11/h2-4H,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FZCFUPBIPMLIPI-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C=CC(=C1)[N+](=O)[O-])N=C=O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H6N2O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40401678
    Record name 2-Methyl-4-nitrophenyl isocyanate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40401678
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    178.14 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-Methyl-4-nitrophenyl isocyanate

    CAS RN

    56309-59-2
    Record name 2-Methyl-4-nitrophenyl isocyanate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40401678
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 2-Methyl-4-nitrophenyl isocyanate
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Synthesis routes and methods I

    Procedure details

    2-Methyl-4-nitroaniline (35.0 g, 230 mmol) was dissolved in ethyl acetate (400 ml) and cooled to 0° C. Phosgene (180 ml, 20% in toluene) was added drop wise over 30 min, precipitation of a white salt followed instantly. After the last addition the temperature was allowed to slowly rise to room temperature, and then the reaction mixture was brought to reflux (˜100° C.). It was refluxed for 2 h 30 min, after which 200 ml of solvent was distilled off before the temperature was lowered to 80° C. and phosgene (140 ml, 20% in toluene) was added drop wise. After the last addition the reaction solution was refluxed for 3 hours, allowed to cool to room temperature and concentrated to dryness. The brown/yellow material was dissolved in diethyl ether (250 ml), filtered and concentrated to give a pale brown powder (36 g, 88%).
    Quantity
    35 g
    Type
    reactant
    Reaction Step One
    Quantity
    400 mL
    Type
    solvent
    Reaction Step One
    Quantity
    180 mL
    Type
    reactant
    Reaction Step Two
    Yield
    88%

    Synthesis routes and methods II

    Procedure details

    7.50 g (49.3 mmol) 2-methyl-4-nitro-aniline are combined with 7.20 ml (59.2 mmol) diphosgene in 200 ml of toluene and refluxed for 2 h with stirring. The reaction mixture is evaporated down i. vac., the residue is twice taken up in toluene and evaporated down completely i. vac. The residue is further reacted without any further purification.
    Quantity
    7.5 g
    Type
    reactant
    Reaction Step One
    Quantity
    7.2 mL
    Type
    reactant
    Reaction Step Two
    Quantity
    200 mL
    Type
    solvent
    Reaction Step Three

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    2-Methyl-4-nitrophenyl isocyanate
    Reactant of Route 2
    Reactant of Route 2
    2-Methyl-4-nitrophenyl isocyanate
    Reactant of Route 3
    Reactant of Route 3
    2-Methyl-4-nitrophenyl isocyanate
    Reactant of Route 4
    Reactant of Route 4
    2-Methyl-4-nitrophenyl isocyanate
    Reactant of Route 5
    Reactant of Route 5
    2-Methyl-4-nitrophenyl isocyanate
    Reactant of Route 6
    Reactant of Route 6
    2-Methyl-4-nitrophenyl isocyanate

    Citations

    For This Compound
    2
    Citations
    D Raffa, B Maggio, S Cascioferro, MV Raimondi… - European journal of …, 2009 - Elsevier
    … 2-Methyl-4-nitrophenyl isocyanate 8p was allowed to react with 3-aminoindazole 9 as described in Section 7.1.5.1 (Method B) to give 12p. The solid collected was crystallized from DMF…
    Number of citations: 29 www.sciencedirect.com
    I PARTICIPANTS - alert.northeastern.edu
    This project deals with the use of infrared spectroscopy in standoff mode and coupled to laser sources operating in the mid-infrared (MIR) to develop con irming (orthogonal chemical …
    Number of citations: 2 alert.northeastern.edu

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